molecular formula C23H28FN5O2S B2372629 Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate CAS No. 1112309-34-8

Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate

Cat. No.: B2372629
CAS No.: 1112309-34-8
M. Wt: 457.57
InChI Key: YIOODUNFNUIPIX-UHFFFAOYSA-N
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Description

Naphthyridines are a class of heterocyclic compounds containing a fused system of two pyridine rings . They are found in natural products (plants and marine organisms) or can be obtained synthetically . They have displayed multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting the cardiovascular system, and immune response .


Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

Naphthyridines possess six isomers depending on the nitrogen atom’s location . The properties and synthesis of 1,8-isomer derivatives were most often described .


Chemical Reactions Analysis

The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Scientific Research Applications

Antibacterial Properties

Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate, as part of the naphthyridine derivatives, has been extensively studied for its antibacterial properties. For instance, a study demonstrated that certain naphthyridine derivatives exhibit significant in vitro and in vivo antibacterial activities (Egawa et al., 1984). Another study synthesized similar compounds which showed promising antibacterial effects, hinting at their potential as therapeutic agents (Santilli, Scotese, & Yurchenco, 1975).

Neuroprotective Properties

Research has indicated that certain naphthyridine derivatives, like ITH4012, which shares structural similarities with this compound, exhibit neuroprotective properties. This is demonstrated by their ability to reduce cell death under various conditions and potentially serve as therapeutic agents for neurodegenerative diseases (Orozco et al., 2004).

Synthesis and Transformation into Other Compounds

These naphthyridine derivatives have been synthesized through various chemical processes, offering insights into their potential transformations into other biologically active compounds. Studies have focused on the synthesis processes and the conversion of these derivatives into other forms, exploring their broader applications in medicinal chemistry (Karabasanagouda & Adhikari, 2006).

Gastric Antisecretory Properties

Some derivatives of this compound have shown potential gastric antisecretory properties. This suggests their use in treating conditions like peptic ulcers or gastroesophageal reflux disease (Santilli et al., 1987).

Mechanism of Action

While the specific mechanism of action for “Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate” is not available, naphthyridines have been found to have a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes .

Properties

IUPAC Name

2-(diethylamino)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN5O2S/c1-3-26(4-2)23-25-19-10-16-32-21(19)22(31)29(23)11-9-20(30)28-14-12-27(13-15-28)18-7-5-17(24)6-8-18/h5-8,10,16H,3-4,9,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOODUNFNUIPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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